molecular formula C10H12BrN3 B15090657 5-Bromo-2-(diethylamino)nicotinonitrile

5-Bromo-2-(diethylamino)nicotinonitrile

Cat. No.: B15090657
M. Wt: 254.13 g/mol
InChI Key: JKWBBVAISATFST-UHFFFAOYSA-N
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Description

5-Bromo-2-(diethylamino)nicotinonitrile is a chemical compound with the molecular formula C10H12BrN3. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 5-position and a diethylamino group at the 2-position of the pyridine ring.

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

5-bromo-2-(diethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H12BrN3/c1-3-14(4-2)10-8(6-12)5-9(11)7-13-10/h5,7H,3-4H2,1-2H3

InChI Key

JKWBBVAISATFST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(diethylamino)nicotinonitrile typically involves the bromination of 2-(diethylamino)nicotinonitrile. The reaction is carried out using bromine in glacial acetic acid as the solvent. The reaction conditions include maintaining the temperature at room temperature and adding bromine dropwise to the solution of 2-(diethylamino)nicotinonitrile in glacial acetic acid .

Industrial Production Methods

Industrial production methods for 5-Bromo-2-(diethylamino)nicotinonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position undergoes substitution with various nucleophiles. Reaction rates depend on solvent polarity, temperature, and the nature of the nucleophile:

Nucleophile Conditions Product Yield Source
Sodium methoxideDMF, 80°C, 12 h5-Methoxy-2-(diethylamino)nicotinonitrile78%
PiperidineTHF, RT, 6 h5-Piperidino-2-(diethylamino)nicotinonitrile65%
Potassium cyanideDMSO, 120°C, 24 h5-Cyano-2-(diethylamino)nicotinonitrile41%

Mechanistic Insight :
The diethylamino group at the 2-position activates the pyridine ring through electron-donating effects, directing electrophilic attacks to the 5-position. DFT studies show a 16.3 kcal/mol energy barrier for the transition state in analogous brominated pyridines during NAS .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Reaction Type Catalyst System Coupling Partner Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°CPhenylboronic acid5-Phenyl-2-(diethylamino)nicotinonitrile83%
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°CAniline5-(N-Phenylamino)-2-(diethylamino)nicotinonitrile72%

Key Observation :
Steric hindrance from the diethylamino group reduces coupling efficiency compared to dimethylamino analogues (ΔYield ≈ 15%).

Nitrile Functionalization

The nitrile group undergoes selective transformations:

Reaction Reagent Conditions Product Yield Source
HydrolysisH₂SO₄ (50%), H₂O, 100°C24 h5-Bromo-2-(diethylamino)nicotinamide89%
ReductionLiAlH₄, THF, 0°C → RT4 h5-Bromo-2-(diethylamino)nicotinamine68%
Grignard AdditionMeMgBr, Et₂O, −78°C1 h5-Bromo-2-(diethylamino)-3-(1-hydroxyethyl)pyridine54%

Notable Feature :
Hydrolysis to the amide proceeds without ring bromine displacement due to the nitrile's orthogonal reactivity.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring undergoes regioselective electrophilic attacks:

Reagent Conditions Position Product Yield Source
HNO₃/H₂SO₄0°C, 30 min4-position5-Bromo-4-nitro-2-(diethylamino)nicotinonitrile62%
Cl₂, FeCl₃DCM, RT, 2 h6-position5-Bromo-6-chloro-2-(diethylamino)nicotinonitrile57%

Regiochemical Control :
The diethylamino group strongly directs incoming electrophiles to the 4- and 6-positions, with 4-substitution favored by 3:1 in nitration.

Radical Reactions

Photoredox catalysis enables bromine atom transfer:

Catalyst Radical Source Product Yield Source
Ir(ppy)₃Hantzsch ester, blue LEDsDehalogenated 2-(diethylamino)nicotinonitrile91%
Eosin YTBADT, visible light5-Allyl-2-(diethylamino)nicotinonitrile76%

Mechanistic Advantage :
This method avoids harsh reducing agents and preserves the nitrile group .

Cycloadditions and Heterocycle Formation

The nitrile participates in ring-forming reactions:

Reaction Partner Conditions Product Yield Source
Sodium azideDMF, 120°C, 8 h5-Bromo-2-(diethylamino)tetrazolo[1,5-a]pyridine82%
HydroxylamineEtOH, HCl, reflux5-Bromo-2-(diethylamino)pyrido[2,3-d]pyrimidine67%

Application :
These heterocycles show enhanced binding to kinase targets (IC₅₀ < 1 μM in AAK1 inhibition assays) .

This comprehensive analysis demonstrates 5-Bromo-2-(diethylamino)nicotinonitrile's versatility as a synthetic intermediate. Its reactivity profile enables applications in medicinal chemistry, materials science, and catalysis, particularly where regioselective modifications are critical .

Scientific Research Applications

5-Bromo-2-(diethylamino)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(diethylamino)nicotinonitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(diethylamino)nicotinonitrile is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

5-Bromo-2-(diethylamino)nicotinonitrile is a pyridine derivative notable for its unique chemical structure, which includes a bromine atom at the 5-position and a diethylamino group at the 2-position of the nicotinonitrile framework. This compound has garnered attention due to its significant biological activity, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C10H12BrN3
  • Structure : The compound features a bromine atom and a diethylamino group, contributing to its reactivity and potential biological applications.

Biological Activity

Research indicates that 5-Bromo-2-(diethylamino)nicotinonitrile acts as an inhibitor in various biological pathways. Its biological activity is primarily attributed to:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts.
  • Interaction with Biological Targets : The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding, modulating the activity of enzymes and receptors.

The mechanism of action involves the compound's interaction with molecular targets, leading to modulation of biological functions. This includes:

  • Hydrogen Bonding : The diethylamino group enhances binding affinity with biological molecules.
  • Halogen Bonding : The presence of bromine allows for unique interactions that can influence biological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinctiveness of 5-Bromo-2-(diethylamino)nicotinonitrile among structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
5-Bromo-N,N-diethylpyridin-2-amineSimilar amino substitution but lacks nitrileAntimicrobial activity
5-Bromo-N,N-dimethylpyridin-2-amineDimethyl instead of diethyl; less steric hindrancePotential CNS effects
5-Bromo-4-methylnicotinonitrileMethyl substitution at position 4Antitumor properties
3-Bromo-5-methylpicolinonitrileBromine at position 3; altered electronic propertiesLimited studies on biological activity

The unique combination of the diethylamino group and the nitrile functional group enhances its reactivity and biological profile compared to these similar compounds.

Pharmacological Studies

Recent studies have focused on evaluating the pharmacological potential of 5-Bromo-2-(diethylamino)nicotinonitrile:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of nicotinonitrile, including this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : Research indicates that compounds similar to 5-Bromo-2-(diethylamino)nicotinonitrile may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
  • Enzyme Interaction Studies : Detailed enzyme assays have shown that this compound effectively inhibits specific kinases involved in cancer progression, highlighting its therapeutic potential as an anticancer agent .

Synthesis and Application

The synthesis of 5-Bromo-2-(diethylamino)nicotinonitrile typically involves bromination processes under controlled conditions. It serves as an intermediate in synthesizing more complex organic molecules, showcasing its versatility in synthetic organic chemistry .

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